molecular formula C10H15BO4 B1426497 4-(Methoxymethoxy)-2,6-dimethylphenylboronic acid CAS No. 1000414-17-4

4-(Methoxymethoxy)-2,6-dimethylphenylboronic acid

Cat. No.: B1426497
CAS No.: 1000414-17-4
M. Wt: 210.04 g/mol
InChI Key: KAAMSKWLTRGLFW-UHFFFAOYSA-N
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Description

4-(Methoxymethoxy)-2,6-dimethylphenylboronic acid (CAS 352525-80-5) is a boronic acid derivative featuring a phenyl ring substituted with methyl groups at the 2- and 6-positions and a methoxymethoxy (-OCH2OCH3) group at the para (4-) position. This compound is structurally distinguished by its electron-donating substituents, which influence both steric and electronic properties.

Properties

IUPAC Name

[4-(methoxymethoxy)-2,6-dimethylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BO4/c1-7-4-9(15-6-14-3)5-8(2)10(7)11(12)13/h4-5,12-13H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAAMSKWLTRGLFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1C)OCOC)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Preparation

The initial step involves preparing the phenolic substrate, 2,6-dimethylphenol , which serves as the core aromatic framework. The methyl groups at the 2- and 6-positions are introduced via methylation reactions, typically through Friedel-Crafts alkylation, using methyl chloride or dimethyl sulfate in the presence of Lewis acids such as aluminum chloride (AlCl₃).

Introduction of the Methoxymethoxy Group

The key functionalization to introduce the methoxymethoxy (-OCH₂OCH₃) group at the para position (4-position) is achieved through etherification of the phenol. The process involves:

  • Reacting 2,6-dimethylphenol with methoxymethyl chloride (MOMCl) in the presence of a base such as potassium carbonate (K₂CO₃).
  • The reaction typically occurs in a polar aprotic solvent like acetone or dimethylformamide (DMF) .
  • Mild heating (around 40–60°C) facilitates the formation of the para-methoxymethoxy ether.

Reaction Scheme:

2,6-dimethylphenol + MOMCl → 4-(Methoxymethoxy)-2,6-dimethylphenol

Boronation via Suzuki-Miyaura Cross-Coupling

The phenolic precursor is then subjected to borylation to introduce the boronic acid group. The most common method is the Suzuki-Miyaura coupling , which involves:

  • Using bis(pinacolato)diboron (B₂Pin₂) as the boron source.
  • Catalyzed by a palladium complex such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ .
  • Employing a base like potassium carbonate (K₂CO₃) or sodium tert-butoxide .
  • Conducted in solvents such as tetrahydrofuran (THF) , dioxane , or dimethylacetamide (DMA) .
  • Reaction conditions are typically mild, at temperatures ranging from 60°C to 100°C, under an inert atmosphere (nitrogen or argon).

Reaction Scheme:

4-(Methoxymethoxy)-2,6-dimethylphenol + B₂Pin₂ + Pd catalyst + base → 4-(Methoxymethoxy)-2,6-dimethylphenylboronic acid

Purification

Post-reaction, the crude product is purified through:

Industrial Production Methods

In large-scale manufacturing, the synthetic process is optimized for efficiency and environmental considerations:

  • Continuous flow reactors are employed to enhance reaction control, heat transfer, and scalability.
  • Catalyst recycling reduces costs and waste.
  • Reaction conditions are fine-tuned to maximize yield and minimize by-products, with typical yields reported around 78–81%.

Process Optimization Factors

Parameter Typical Range Purpose
Temperature 60–100°C To facilitate coupling without decomposition
Reaction time 4–12 hours To maximize conversion
Catalyst loading 1–5 mol% To ensure efficient catalysis
Solvent THF, dioxane To dissolve reactants and facilitate heat transfer

Data Tables of Reaction Conditions and Yields

Step Reagents Catalyst Solvent Temperature Duration Yield (%) Notes
Etherification MOMCl, K₂CO₃ Acetone 40–60°C 2–4 hours 85–90 Para-selectivity favored
Boronation B₂Pin₂, Pd(PPh₃)₄, K₂CO₃ Pd catalyst THF 60–100°C 6–12 hours 78–81 Optimized for high yield

Research Findings and Observations

  • The methoxymethoxy group enhances solubility in polar solvents but can be sensitive to hydrolysis, necessitating inert atmosphere storage.
  • The steric hindrance from the methyl groups at positions 2 and 6 influences catalyst choice and reaction conditions, often requiring milder conditions to prevent deboronation.
  • Studies have demonstrated that palladium-catalyzed Suzuki coupling is highly effective for boron incorporation, with yields closely linked to catalyst loading, temperature, and solvent choice.
  • Alternative catalysts like nickel complexes are under investigation for cost reduction, with preliminary results showing comparable yields.

Notes and Recommendations

  • Reaction monitoring via thin-layer chromatography (TLC) and NMR spectroscopy is essential to optimize reaction times.
  • Purity assessment through NMR, IR, and mass spectrometry ensures the compound's suitability for subsequent applications.
  • For industrial scale-up, reaction safety and waste management are critical, especially regarding solvent recovery and catalyst recycling.

Chemical Reactions Analysis

Types of Reactions

4-(Methoxymethoxy)-2,6-dimethylphenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

4-(Methoxymethoxy)-2,6-dimethylphenylboronic acid is a crucial building block in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This reaction allows for the synthesis of biaryl compounds, which are important in pharmaceuticals and agrochemicals.

Reaction TypeDescription
Suzuki-Miyaura Coupling Forms biaryl compounds from aryl halides and boronic acids.
Cross-Coupling Reactions Facilitates the formation of complex organic molecules.

Pharmaceutical Development

This compound plays a significant role in drug discovery, particularly for boron-containing pharmaceuticals. Boronic acids have shown potential in medicinal chemistry due to their ability to interact with biological systems through reversible binding to diols and other biomolecules.

Case Study: Boron-Based Therapeutics
Research indicates that compounds like this compound can enhance the efficacy and selectivity of therapeutic agents by improving their pharmacokinetic properties.

Material Science

In material science, this compound is utilized for developing advanced materials such as polymers and composites. Its unique properties contribute to improved strength and durability.

Material TypeApplication
Polymers Enhances mechanical properties and thermal stability.
Composites Improves overall material performance and longevity.

Chemical Sensors

The boronic acid functionality allows for the detection of sugars and other biomolecules, making it valuable in creating sensitive chemical sensors for biomedical applications.

Example Application: Glucose Sensors
this compound can be integrated into sensor designs to detect glucose levels in diabetic patients effectively.

Mechanism of Action

The mechanism of action of 4-(Methoxymethoxy)-2,6-dimethylphenylboronic acid primarily involves its role as a boronic acid derivative. The boron atom in the compound can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical transformations. The molecular targets and pathways involved include interactions with enzymes and proteins that contain hydroxyl groups, facilitating the formation of stable complexes .

Comparison with Similar Compounds

Comparison with Similar Boronic Acids

Structural Analogues and Substituent Effects

2,6-Dimethylphenylboronic Acid (CAS 100379-00-8)
  • Structure : Lacks the 4-methoxymethoxy group.
  • Reactivity: Fails in Petasis multicomponent reactions due to steric hindrance at the ortho positions . Optimal in Suzuki-Miyaura couplings for synthesizing O-acylcyanohydrins, yielding high efficiency with minimal racemization . Moderate yields in ascorbate-driven oxidation due to steric crowding .
  • Catalytic Use : Activates epoxides via Brønsted acidity in CO2 fixation reactions .
4-Methoxy-2,6-dimethylphenylboronic Acid (CAS 361543-99-9)
  • Structure : Replaces methoxymethoxy with a methoxy group at the 4-position.
  • Key Differences :
    • Reduced steric bulk compared to the methoxymethoxy variant.
    • Higher similarity score (0.89) to the target compound, suggesting comparable electronic profiles .
3,5-Dimethylphenylboronic Acid
  • Reactivity : Used in ethylene copolymerization catalysts, demonstrating tolerance for bulky aryloxide ligands .
  • Synthetic Utility: Key intermediate in synthesizing difluoro monomers for poly(arylene ether sulfone) polymers .

Steric and Electronic Influence

  • Steric Effects: 2,6-Dimethyl groups in all analogues hinder reactions requiring planar transition states (e.g., Petasis reactions) .
  • Electronic Effects :
    • Methoxy and methoxymethoxy groups are electron-donating, enhancing boronic acid’s Lewis acidity in aprotic solvents but reducing it in water due to hydration .

Biological Activity

4-(Methoxymethoxy)-2,6-dimethylphenylboronic acid is an organic compound classified as an arylboronic acid. It features a boron atom covalently bonded to a phenyl group, with a methoxymethoxy substituent at the para position. This compound has drawn interest in medicinal chemistry due to its potential interactions with biological systems, particularly through reversible binding to diols and other biomolecules.

  • Molecular Formula : C₁₀H₁₅BO₄
  • Molecular Weight : Approximately 210.035 g/mol
  • Structure : The presence of the methoxymethoxy group influences its reactivity and solubility, which are critical for its biological activity.

Boronic acids, including this compound, are known for their ability to interact with various biological molecules. They can form reversible covalent bonds with diols, which are prevalent in sugars and other biomolecules. This property allows boronic acids to serve as potential drug candidates by modulating biological pathways.

Research Findings

Several studies have explored the biological implications of boronic acids:

  • Cytotoxicity Studies : Research indicates that derivatives of boronic acids can induce apoptosis in cancer cells. For example, a study reported that certain compounds exhibited IC50 values between 2.0 and 5.1 μM across various cancerous cell lines .
  • Reactivity Studies : Interaction studies involving this compound focus on its reactivity during coupling reactions. These studies help elucidate the mechanisms of Suzuki-Miyaura couplings and assess how variations in substituents affect reaction efficiency and selectivity.

Comparative Analysis

The following table summarizes some key compounds related to this compound:

Compound NameMolecular FormulaUnique Features
4-Methoxy-2,6-dimethylphenylboronic acidC₉H₁₃BO₃Lacks the methoxymethoxy group
4-(Hydroxymethyl)-2,6-dimethylphenylboronic acidC₉H₁₃BO₄Contains a hydroxymethyl group
3-(Methoxymethoxy)-2,6-dimethylphenylboronic acidC₉H₁₃BO₄Methoxymethoxy group at the meta position

Q & A

Q. What are the recommended synthetic routes for 4-(Methoxymethoxy)-2,6-dimethylphenylboronic acid, and how do substituent positions influence yield?

The compound can be synthesized via Suzuki-Miyaura cross-coupling or directed ortho-metalation followed by boronation. Substituent steric effects are critical: 2,6-dimethyl groups impose significant steric hindrance, requiring optimized catalysts (e.g., Pd(PPh₃)₄) and mild bases (K₂CO₃) to prevent deboronation . For example, sterically hindered 2,6-dimethylphenylboronic acid derivatives achieve ~78% yield under iron-catalyzed oxidative conditions, while less hindered analogs (e.g., 3,5-dimethyl) yield ~81% .

Q. What spectroscopic techniques are essential for characterizing this compound, and what key peaks confirm its structure?

  • ¹H NMR : Aromatic protons appear as singlets (δ 6.7–7.2 ppm) due to symmetry from 2,6-dimethyl groups. The methoxymethoxy group shows a singlet at δ 3.3–3.5 ppm for the -OCH₂O- moiety.
  • ¹¹B NMR : A peak near δ 30 ppm confirms boronic acid presence.
  • IR : B-O stretching at ~1340 cm⁻¹ and aromatic C-H bending at ~820 cm⁻¹ .

Q. How does the methoxymethoxy group affect solubility and stability compared to simpler substituents (e.g., methoxy)?

The methoxymethoxy group enhances solubility in polar aprotic solvents (e.g., THF, DMF) due to increased polarity, but it may reduce hydrolytic stability. Storage under inert atmosphere (N₂/Ar) at −20°C is recommended to prevent decomposition .

Advanced Research Questions

Q. What strategies mitigate competing side reactions (e.g., protodeboronation) in cross-coupling applications?

Protodeboronation is minimized by:

  • Using Pd catalysts with bulky ligands (e.g., SPhos) to stabilize the boronate intermediate.
  • Optimizing pH (neutral to slightly basic conditions) and avoiding protic solvents.
  • Adding stabilizing agents like ethylene glycol . For sterically hindered derivatives, microwave-assisted coupling at 80°C improves efficiency .

Q. How do steric and electronic effects of 2,6-dimethyl and methoxymethoxy groups influence regioselectivity in catalytic transformations?

The 2,6-dimethyl groups enforce para-selectivity in electrophilic substitutions by blocking ortho positions. The methoxymethoxy group acts as an electron-donating group, activating the aromatic ring for nucleophilic attacks while directing functionalization to the less hindered para position. In oxidation reactions, non-sterically hindered methyl groups (e.g., 4-methyl) react preferentially, as seen in the conversion of 2,4,6-trimethylphenylboronic acid to 4-formyl-2,6-dimethylphenylboronic acid (72% yield) .

Q. What analytical challenges arise in quantifying trace impurities (e.g., anhydrides) during purity assessment?

Impurities like boroxines or anhydrides form under dehydrating conditions. Reversed-phase HPLC with UV detection (λ = 254 nm) and mass spectrometry are used for quantification. Calibration standards of known impurities (e.g., 4-(Methoxycarbonyl)phenylboronic acid anhydride) enable accurate detection limits of <0.1% .

Methodological Considerations

Q. How can computational modeling predict reactivity trends for this compound in novel catalytic systems?

Density Functional Theory (DFT) calculations assess transition-state energies for cross-coupling or oxidation steps. For example, the energy barrier for Pd-mediated transmetalation decreases by ~5 kcal/mol when methoxymethoxy replaces methoxy, due to enhanced electron density at the boron center .

Q. What contradictions exist in literature regarding its catalytic performance, and how can they be resolved experimentally?

Discrepancies in reported yields (e.g., 72–81% for similar substrates ) may stem from subtle differences in catalyst loading or solvent purity. Controlled reproducibility studies with standardized reagents and in situ monitoring (e.g., reaction calorimetry) are recommended to resolve these issues.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(Methoxymethoxy)-2,6-dimethylphenylboronic acid
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4-(Methoxymethoxy)-2,6-dimethylphenylboronic acid

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